molecular formula C6H9N5O3 B13114871 Ethyl 4-guanidino-1,2,5-oxadiazole-3-carboxylate

Ethyl 4-guanidino-1,2,5-oxadiazole-3-carboxylate

Cat. No.: B13114871
M. Wt: 199.17 g/mol
InChI Key: VXXSSLLKSMGXSA-UHFFFAOYSA-N
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Description

Ethyl 4-guanidino-1,2,5-oxadiazole-3-carboxylate is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the guanidino group enhances its potential for forming hydrogen bonds, making it a versatile molecule in various chemical and biological contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-guanidino-1,2,5-oxadiazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethyl 2-cyanoacetate with guanidine in the presence of a base, followed by cyclization with nitrous acid to form the oxadiazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance the reaction rate.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the guanidino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of oxadiazole derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of substituted oxadiazole derivatives with different functional groups.

Scientific Research Applications

Ethyl 4-guanidino-1,2,5-oxadiazole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and conductivity.

Mechanism of Action

The mechanism of action of Ethyl 4-guanidino-1,2,5-oxadiazole-3-carboxylate involves its ability to interact with various molecular targets through hydrogen bonding and electrostatic interactions. The guanidino group can form strong hydrogen bonds with biological molecules, influencing their function. Additionally, the oxadiazole ring can participate in π-π interactions with aromatic systems, further modulating biological activity.

Comparison with Similar Compounds

    1,2,4-Oxadiazole: Another member of the oxadiazole family with similar biological activities but different structural properties.

    1,3,4-Oxadiazole: Known for its use in pharmaceuticals and agrochemicals.

    1,2,3-Oxadiazole: Less common but still of interest for its unique chemical properties.

Uniqueness: Ethyl 4-guanidino-1,2,5-oxadiazole-3-carboxylate stands out due to the presence of the guanidino group, which enhances its ability to form hydrogen bonds and interact with biological targets. This makes it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C6H9N5O3

Molecular Weight

199.17 g/mol

IUPAC Name

ethyl 4-(diaminomethylideneamino)-1,2,5-oxadiazole-3-carboxylate

InChI

InChI=1S/C6H9N5O3/c1-2-13-5(12)3-4(9-6(7)8)11-14-10-3/h2H2,1H3,(H4,7,8,9,11)

InChI Key

VXXSSLLKSMGXSA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NON=C1N=C(N)N

Origin of Product

United States

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